molecular formula C8H9N3O3 B094034 4-Methyl-3-nitrobenzohydrazide CAS No. 19013-12-8

4-Methyl-3-nitrobenzohydrazide

Cat. No. B094034
CAS RN: 19013-12-8
M. Wt: 195.18 g/mol
InChI Key: HQYFNNWYBXZHEZ-UHFFFAOYSA-N
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Description

The compound of interest, 4-Methyl-3-nitrobenzohydrazide, is a derivative of benzohydrazide with potential applications in various fields, including medicinal chemistry and materials science. While the provided papers do not directly discuss 4-Methyl-3-nitrobenzohydrazide, they do provide insights into related compounds that can help infer the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related compounds often involves esterification, nitration, and the formation of hydrazone linkages. For instance, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester is achieved through a Fischer esterification reaction, which is a straightforward process and can be completed within a short time frame, indicating that similar methods could potentially be applied to synthesize 4-Methyl-3-nitrobenzohydrazide . Additionally, the synthesis of hydrazone compounds derived from 4-methylbenzohydrazide with different benzaldehydes suggests that the hydrazide group can be a versatile precursor for the formation of hydrazone derivatives .

Molecular Structure Analysis

The molecular structure of related compounds shows that they can crystallize in various space groups with different lattice parameters, indicating that 4-Methyl-3-nitrobenzohydrazide may also exhibit polymorphism . The presence of hydrogen bonding and π-π stacking interactions in the crystal structures of these compounds suggests that 4-Methyl-3-nitrobenzohydrazide might also form similar intermolecular interactions, which could influence its solid-state properties .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes the formation of hydrogen-bonded networks and the potential for bond fission under certain conditions. For example, the carbon-sulfur bond fission in alkyl nitrobenzoates under alkaline conditions indicates that 4-Methyl-3-nitrobenzohydrazide may also undergo specific bond cleavage reactions . The formation of hydrogen-bonded sheets and chains in various compounds also highlights the potential for 4-Methyl-3-nitrobenzohydrazide to participate in hydrogen bonding, which could affect its reactivity and solubility .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting points, and crystal density, can be inferred from their molecular structures and intermolecular interactions. The presence of nitro groups and hydrazide functionalities in these compounds suggests that 4-Methyl-3-nitrobenzohydrazide may have similar properties, such as a relatively high melting point and specific solubility characteristics in organic solvents . The metabolites of related compounds, as monitored by HPLC, also provide insights into the potential in vivo behavior of 4-Methyl-3-nitrobenzohydrazide, such as its metabolism and excretion profiles .

Scientific Research Applications

Application in High-Power Laser, Ultrahigh Cooling, Sensor and Detector Applications

  • Specific Scientific Field : Materials Science .
  • Summary of the Application : 4-Methyl-3-nitrobenzohydrazide has been used in the growth of a new brucinium 4-methyl-3-nitrobenzoate 0.5 hydrate (B4M3NB0.5H) NLO single crystal. This crystal is a promising material for high-power laser, ultrahigh cooling, sensor and detector applications .
  • Methods of Application or Experimental Procedures : The B4M3NB0.5H NLO single crystal was harvested from a saturated solution by the solvent evaporation method . The crystal system and symmetric type of the B4M3NB0.5H compound were analyzed by structure analysis . The linear optical parameters of the compound were discussed in detail by UV–visible analysis . The lifetime values of the molecule were quantified by fluorescence study .
  • Results or Outcomes : The SHG efficiency of the grown crystal is 5.11 times superior to the KDP material . The grown crystal has good crystalline nature which is analyzed by HRXRD study . The dielectric behavior of B4M3NB0.5H crystal was discussed in detail . The TGA and DTA spectrum confirms that the title compound is thermally stable up to 101 °C .

Application in Antibacterial and Antifungal Treatments

  • Specific Scientific Field : Pharmacology .
  • Summary of the Application : Benzohydrazides have been found to possess diverse biological properties, including antibacterial and antifungal activities . This makes them potential bio-active agents in the development of new drugs for treating bacterial and fungal infections .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific type of benzohydrazide being used, the type of infection being treated, and the specific research context .
  • Results or Outcomes : While the specific results or outcomes would depend on the specific research context, generally, benzohydrazides have been found to exhibit significant antibacterial and antifungal activities .

Application in Anticonvulsant Treatments

  • Specific Scientific Field : Neuropharmacology .
  • Summary of the Application : Benzohydrazides have also been found to possess anticonvulsant activities . This makes them potential bio-active agents in the development of new drugs for treating convulsive disorders .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific type of benzohydrazide being used, the type of convulsive disorder being treated, and the specific research context .
  • Results or Outcomes : While the specific results or outcomes would depend on the specific research context, generally, benzohydrazides have been found to exhibit significant anticonvulsant activities .

properties

IUPAC Name

4-methyl-3-nitrobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c1-5-2-3-6(8(12)10-9)4-7(5)11(13)14/h2-4H,9H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYFNNWYBXZHEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395040
Record name 4-methyl-3-nitrobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-nitrobenzohydrazide

CAS RN

19013-12-8
Record name Benzoic acid, 4-methyl-3-nitro-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19013-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-methyl-3-nitrobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CH Chen, MJ Xu, Q Zheng, DD Li, L Cheng… - Journal of Molecular …, 2024 - Elsevier
In this study, we investigated the anticancer activity of novel carbazoyl hydrazine derivatives as inhibitors of Proviral Integration site for Moloney murine leukemia virus kinase 1 (Pim-1) …
Number of citations: 0 www.sciencedirect.com

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